N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide, also known as HOBt, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains a hydrazine functional group and is used as a coupling reagent in peptide synthesis.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide serves as a precursor in the synthesis of various chemical derivatives due to its reactive hydrazinyl and oxoethyl groups. For instance, reactions with thiosemicarbazide and aromatic aldehyde thiosemicarbazones have produced derivatives of 5-amino-2-hydrazino-1,3-thiazole, which upon further heating with hydrochloric acid lead to substituted 3-amino-2-thiohydantoins (Balya, Vasilenko, Brovarets, & Drach, 2008). These chemical transformations highlight the compound's utility in synthesizing heterocyclic compounds with potential biological activities.
Antimicrobial and Antifungal Activities
The synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides has demonstrated significant in vitro antibacterial and antifungal properties. These derivatives exhibited inhibitory action against strains of Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential therapeutic applications for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Corrosion Inhibition
Research into the corrosion inhibition properties of related thiocarbohydrazides on carbon steel in hydrochloric acid solution revealed that these compounds effectively protect metal surfaces from corrosion. The adsorption of these inhibitors on the carbon steel surface follows Langmuir's adsorption isotherm, demonstrating the practical application of this compound derivatives in industrial settings to prevent metal corrosion (Esmaeili, Neshati, & Yavari, 2015).
Histone Deacetylase Inhibition for Cancer Therapy
A novel class of N-acylhydrazone derivatives designed from the structure of trichostatin A has shown potent inhibition of histone deacetylases (HDAC) 6/8, indicating their potential as molecular therapies for cancer. These compounds, derived from the base structure of this compound, affect cell migration and induce cell cycle arrest and apoptosis through caspase 3/7 activation, highlighting their therapeutic promise in oncology (Rodrigues et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing cell proliferation and survival .
Mode of Action
It’s hypothesized that the compound may interact with its targets through the hydrazine group, leading to changes in cellular processes .
Result of Action
Similar compounds have been known to influence cell proliferation and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide . .
properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-3-2-4-8(5-7)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGRUAQENNCCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.